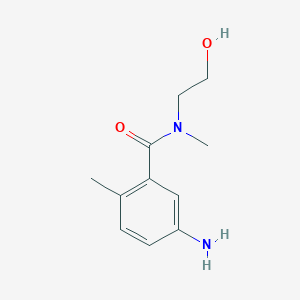
5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide is an organic compound with a complex structure that includes an amino group, a hydroxyethyl group, and a dimethylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide typically involves the reaction of 5-amino-2,4,6-triiodoisophthalyl dichloride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as chloroform, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), which help to stabilize the intermediate compounds and facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes to ensure high yield and purity. For example, the iodination reaction of 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide is carried out using iodine chloride, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with halogenated compounds or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine chloride for iodination, hydrogen peroxide for oxidation, and sodium borohydride for reduction . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
科学的研究の応用
5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: It may be explored for its pharmacological properties, including potential use as a drug candidate for various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and proteins, potentially affecting their activity and function . The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
5-amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide: Used in the synthesis of non-ionic X-ray contrast agents.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
特性
IUPAC Name |
5-amino-N-(2-hydroxyethyl)-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-3-4-9(12)7-10(8)11(15)13(2)5-6-14/h3-4,7,14H,5-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLNPTAZNGBOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














